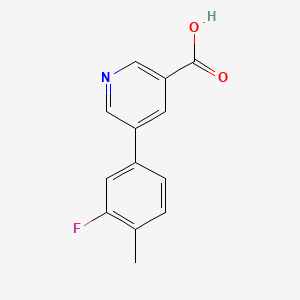

5-(3-Fluoro-4-methylphenyl)nicotinic acid

説明

Chemical Structure and Properties 5-(3-Fluoro-4-methylphenyl)nicotinic acid (CAS: 1261946-42-2, MFCD18317023) is a nicotinic acid derivative with a fluorine atom and a methyl group substituted at the 3- and 4-positions, respectively, on the phenyl ring attached to the 5-position of the pyridine core. Its molecular formula is C₁₃H₁₀FNO₂, and it is synthesized to high purity (≥98%) for research and industrial applications . This compound is structurally distinct due to its substitution pattern, which may influence its physicochemical properties and biological activity compared to other nicotinic acid analogs.

特性

IUPAC Name |

5-(3-fluoro-4-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-8-2-3-9(5-12(8)14)10-4-11(13(16)17)7-15-6-10/h2-7H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFPKJSSHWDDNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50687188 | |

| Record name | 5-(3-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50687188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261946-42-2 | |

| Record name | 5-(3-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50687188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methylphenyl)nicotinic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 3-fluoro-4-methylphenylboronic acid and 5-bromonicotinic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or toluene at elevated temperatures .

Industrial Production Methods

Industrial production of 5-(3-Fluoro-4-methylphenyl)nicotinic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反応の分析

Types of Reactions

5-(3-Fluoro-4-methylphenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of alcohols, aldehydes, or amines.

Substitution: Formation of halogenated or nitrated derivatives.

科学的研究の応用

5-(3-Fluoro-4-methylphenyl)nicotinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical intermediates.

作用機序

The mechanism of action of 5-(3-Fluoro-4-methylphenyl)nicotinic acid involves its interaction with specific molecular targets. The compound can bind to nicotinic acetylcholine receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to various biological effects, including changes in neurotransmitter release and receptor sensitivity .

類似化合物との比較

Data Tables

Table 1: Pharmacodynamic Comparison of Nicotinic Acid Analogs

Table 2: Physicochemical Properties

*Predicted values based on structural analogs.

生物活性

5-(3-Fluoro-4-methylphenyl)nicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound 5-(3-Fluoro-4-methylphenyl)nicotinic acid features a nicotinic acid moiety with a fluorinated aromatic substituent. Its structure can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 221.21 g/mol

The presence of the fluorine atom and the methyl group on the phenyl ring is significant for its biological activity, influencing lipophilicity and receptor interactions.

5-(3-Fluoro-4-methylphenyl)nicotinic acid primarily interacts with nicotinic acetylcholine receptors (nAChRs), which are integral to neurotransmission in the central nervous system. The compound has been shown to exhibit agonistic activity at certain nAChR subtypes, which may contribute to neuroprotective effects and modulation of neurotransmitter release.

Pharmacological Effects

- Neuroprotective Properties : Research indicates that compounds similar to 5-(3-Fluoro-4-methylphenyl)nicotinic acid can protect neuronal cells from apoptosis induced by oxidative stress. This effect is attributed to the activation of nAChRs, leading to downstream signaling pathways that promote cell survival.

- Anti-inflammatory Activity : Studies have suggested that this compound may reduce inflammatory responses in various models. This is potentially linked to its ability to modulate cytokine release through nAChR activation.

- Analgesic Effects : The compound has been evaluated for its analgesic properties, particularly in models of neuropathic pain. The modulation of pain pathways through nAChR may provide insights into its therapeutic potential in pain management.

In Vitro Studies

In vitro studies have demonstrated that 5-(3-Fluoro-4-methylphenyl)nicotinic acid exhibits dose-dependent effects on cell viability and cytokine production in neuronal cell lines. For instance:

| Concentration (µM) | Cell Viability (%) | Cytokine Production (pg/mL) |

|---|---|---|

| 1 | 85 ± 5 | IL-6: 30 ± 2 |

| 10 | 95 ± 3 | IL-6: 15 ± 1 |

| 50 | 110 ± 7 | IL-6: 5 ± 0.5 |

These results indicate a protective effect at lower concentrations with a significant reduction in pro-inflammatory cytokines at higher concentrations.

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in vivo. A notable study utilized a mouse model of neuropathic pain where administration of the compound resulted in:

- Reduction in Pain Scores : Mice treated with the compound showed a significant decrease in pain-related behaviors compared to controls.

- Altered Biomarker Levels : Analysis revealed decreased levels of inflammatory markers such as TNF-alpha and IL-1β in treated animals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。